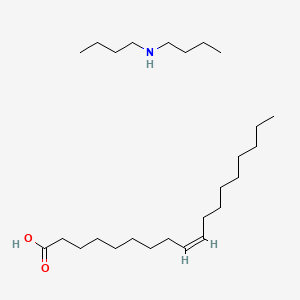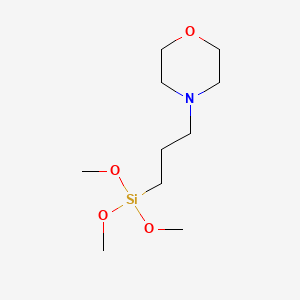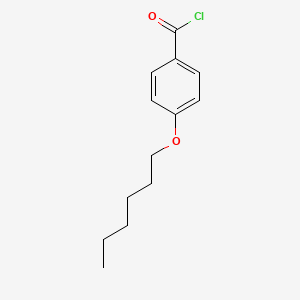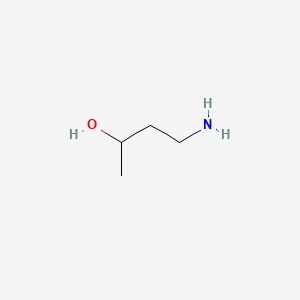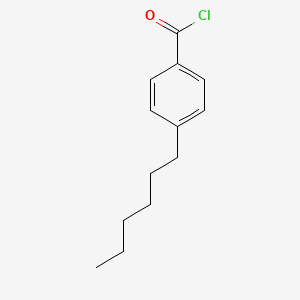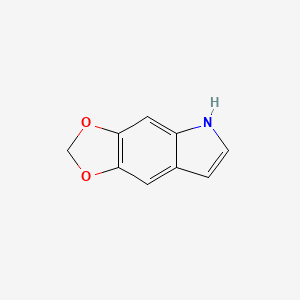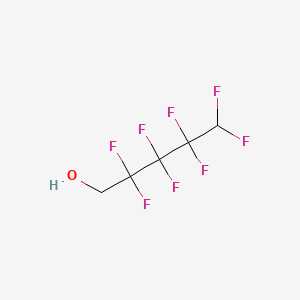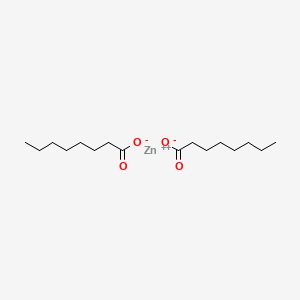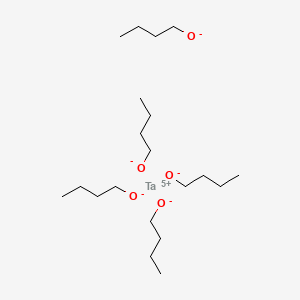
8-Decen-5-olide
Descripción general
Descripción
Jasmolactone, also known as 6-(pent-3-en-1-yl)tetrahydro-2H-pyran-2-one, is a synthetic compound used in perfumery . It has a jasmine petal-like character with a delicate fruitiness reminiscent of peach, apricot, and coconut milk . It is used in luxury perfumery for reconstitutions of white flowers, for ambery notes, and to give facets to a tea note .
Synthesis Analysis
A new synthesis of γ-Jasmolactone and its dihydroderivative has been reported . The synthesis involved a regioselective two-step alkylation of diethyl 3-oxoglutarate .Molecular Structure Analysis
The molecular formula of Jasmolactone is C10H16O2 . The IUPAC Standard InChI is InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3 .Physical And Chemical Properties Analysis
Jasmolactone is a synthetic compound with a molecular weight of 168.23 . It has a fruity, lactonic, yellow fruits, and jasmine-like odor .Aplicaciones Científicas De Investigación
Mejora del sabor en alimentos y bebidas
El 8-Decen-5-olide es conocido por sus características de olor y sabor graso, floral, parecido a coco, cremoso, aceitoso y lactónico . Se utiliza para realzar los sabores en diversos productos alimenticios y bebidas. A bajas concentraciones, imparte una nota floral y cremosa, lo que lo hace adecuado para sabores lácteos como leche, yogur, kéfir, leche condensada y crema agria. Su aplicación se extiende a la impartición de profundidad y cremosidad a los sabores de frutas como el melocotón, el albaricoque, la nectarina, el coco y el mango, así como a las nueces como la macadamia, el pistacho y la nuez pecana .
Aromaterapia e industria de la fragancia
En aromaterapia y la industria de la fragancia, el perfil de aroma graso y floral de la Jasmolactona se utiliza para crear atmósferas relajantes y agradables. Su aparición natural en Osmanthus y su capacidad para imitar notas de coco y cremosas lo convierten en un componente valioso en la elaboración de fragancias exóticas y florales .
Investigación de la mímica botánica
La Jasmolactona juega un papel en la investigación de la mímica botánica, donde los científicos estudian cómo ciertas plantas imitan los aromas de otras para atraer polinizadores o repeler plagas. Su perfil de aroma se puede utilizar para comprender la base química de estos sistemas de mímica y para replicarlos en entornos controlados .
Evaluación de la seguridad de los aditivos alimentarios
El compuesto ha sido evaluado para su seguridad como aditivo alimentario. La evaluación FEMA GRAS y el Comité Mixto FAO/OMS de Expertos en Aditivos Alimentarios (JECFA) han proporcionado evaluaciones que respaldan su uso seguro en productos alimenticios saborizantes, lo cual es crucial para la seguridad del consumidor y el cumplimiento de la normativa .
Biología sintética
En biología sintética, el this compound se puede utilizar como un bloque de construcción para desarrollar nuevos compuestos con perfiles de aroma deseados. Al comprender su estructura y propiedades olfativas, los investigadores pueden diseñar microorganismos para producir compuestos similares de forma sostenible .
Investigación antimicrobiana
Existe un potencial para la investigación antimicrobiana con derivados de la Jasmolactona. Los estudios sobre compuestos lactónicos similares han mostrado actividad antimicrobiana, lo que sugiere que el this compound podría ser un candidato para desarrollar nuevos agentes antimicrobianos .
Ciencia ambiental
En la ciencia ambiental, la capacidad del compuesto para imitar aromas naturales se puede utilizar en el estudio del comportamiento de los insectos y las interacciones de los ecosistemas. Puede ayudar a crear cebos o repelentes que sean ecológicos y que se dirijan a especies específicas .
Industria cosmética
La industria cosmética puede utilizar el this compound por su aroma cremoso y floral en la formulación de cremas, lociones y otros productos de cuidado personal. Su agradable aroma mejora la experiencia sensorial de los productos cosméticos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used as a flavoring agent , suggesting that its targets could be olfactory receptors or taste receptors in the human body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Decen-5-olide. For instance, the presence of other flavors or substances could potentially alter the perception of its flavor. Additionally, factors such as pH and temperature could affect its stability .
Análisis Bioquímico
Biochemical Properties
8-Decen-5-olide plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze the oxidation of organic substances. These interactions are crucial for the compound’s conversion into other metabolites that contribute to its characteristic aroma and flavor .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it has been observed to impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. It binds to certain receptors and enzymes, leading to the activation or inhibition of their functions. For example, this compound has been found to inhibit the activity of certain enzymes involved in fatty acid metabolism, thereby affecting lipid biosynthesis and degradation. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation have been assessed to understand its long-term effects on cellular function. It has been observed that this compound remains relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even exhibit beneficial properties, such as antioxidant activity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. This interaction leads to the formation of various metabolites that contribute to the compound’s biological activity. Additionally, this compound can influence metabolic flux by altering the levels of key intermediates in lipid biosynthesis and degradation pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of binding proteins that can sequester it in certain cellular regions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence their function and contribute to its overall biochemical and cellular effects .
Propiedades
| { "Design of the Synthesis Pathway": "Jasmolactone can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "4-methyl-3-penten-2-one", "methyl vinyl ketone", "magnesium", "iodine", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "water", "ethyl acetate", "hexane" ], "Reaction": [ "The first step involves the reaction of 4-methyl-3-penten-2-one with methyl vinyl ketone in the presence of magnesium and iodine to form a diene intermediate.", "The diene intermediate is then reduced using sodium borohydride to form a diol.", "The diol is then treated with acetic acid to form an acetal.", "The acetal is then hydrolyzed using sodium hydroxide to form a ketone.", "The ketone is then treated with hydrochloric acid to form a lactone.", "The lactone is then purified using sodium sulfate and extracted using a mixture of ethyl acetate and hexane." ] } | |
Número CAS |
32764-98-0 |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
6-pent-3-enyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |
Clave InChI |
NBCMACYORPIYNY-UHFFFAOYSA-N |
SMILES |
CC=CCCC1CCCC(=O)O1 |
SMILES canónico |
CC=CCCC1CCCC(=O)O1 |
Densidad |
0.975-1.007 (20°) |
Otros números CAS |
32764-98-0 |
Descripción física |
Clear colourless to pale yellow liquid; Oily, fruity, floral petal, jasmin, peach, apricot aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is γ-jasmolactone and where is it found?
A1: γ-Jasmolactone is a natural fragrance compound, primarily known as a constituent of jasmine flower essential oil. It contributes to the characteristic floral and fruity scent of jasmine. [, ]
Q2: What are some of the main applications of γ-jasmolactone?
A2: γ-Jasmolactone is primarily used in the perfume industry due to its pleasant scent. It's also used as a flavoring agent in food and beverages. [, ]
Q3: Can you describe a general method for synthesizing γ-jasmolactone?
A3: One common synthetic route utilizes readily available starting materials like succinic anhydride or glutaric anhydride. The synthesis involves reacting these anhydrides with (Z)-3-hexenylmagnesium bromide to obtain (Z)-4-oxo-7-decenoic acid. Subsequent reduction with sodium borohydride and cyclization yields γ-jasmolactone. []
Q4: Are there alternative synthetic pathways to γ-jasmolactone?
A4: Yes, numerous alternative methods exist. Some utilize different starting materials, such as methyl 3-formylpropionate [], 3-cyanopropionaldehyde dimethyl acetal [], or (Z)-7-nitro-3-heptene []. Others utilize unique reactions, like the Michael addition of nitroalkanes with methyl acrylate followed by electrochemical oxidative Nef reactions [].
Q5: Can γ-jasmolactone be synthesized in an enantioselective manner?
A5: Yes, enantioselective syntheses of (R)-(+)-γ-jasmolactone have been reported, starting from (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester. The key step involves an inversion of configuration of the stereogenic center. [, ]
Q6: How can racemic γ-jasmolactone be resolved into its enantiomers?
A6: Packed column supercritical fluid chromatography (pSFC) has been successfully employed for the resolution of racemic γ-jasmolactone. Chiral stationary phases like Chiralcel OD-H, along with specific modifiers and optimized conditions, have shown high efficiency in separating the enantiomers. []
Q7: Has lipase-catalyzed resolution been explored for obtaining enantiopure γ-jasmolactone?
A7: Yes, a combination of lipase-catalyzed resolution and the Mitsunobu reaction has been successfully used to synthesize various (S)-γ-lactones, including (S)-γ-jasmolactone, with high yields and optical purities. []
Q8: Can γ-jasmolactone be used as a starting material for synthesizing other natural products?
A8: Yes, γ-jasmolactone serves as a precursor in the synthesis of methyl dehydrojasmonate, another natural product found in plants. This transformation typically involves a sulfenylation-sulfoxide pyrolysis reaction. []
Q9: Have any novel secoiridoid lactones related to γ-jasmolactone been discovered?
A9: Yes, four new secoiridoid lactones, named jasmolactones A, B, C, and D, have been isolated from Jasminum multiflorum. These compounds feature a novel bicyclic 2-oxo-oxepano[4,5-c]pyran ring system. []
Q10: Have any biological activities been reported for these novel jasmolactones?
A10: Yes, pharmacological studies have shown that jasmolactones B and D exhibit coronary vasodilating and cardiotropic activities. []
Q11: Has microbial biogeneration of γ-jasmolactone been explored?
A11: Research has investigated the microbial biogeneration of (R)-γ-jasmolactone, exploring its potential for sustainable and scalable production. []
Q12: Are there any known alternatives or substitutes for γ-jasmolactone in its various applications?
A12: While specific alternatives are dependent on the intended application, several other compounds possess similar aroma profiles to γ-jasmolactone and may serve as substitutes in perfumery or flavoring. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



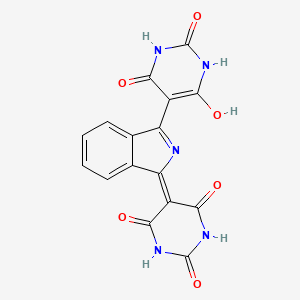
![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)
